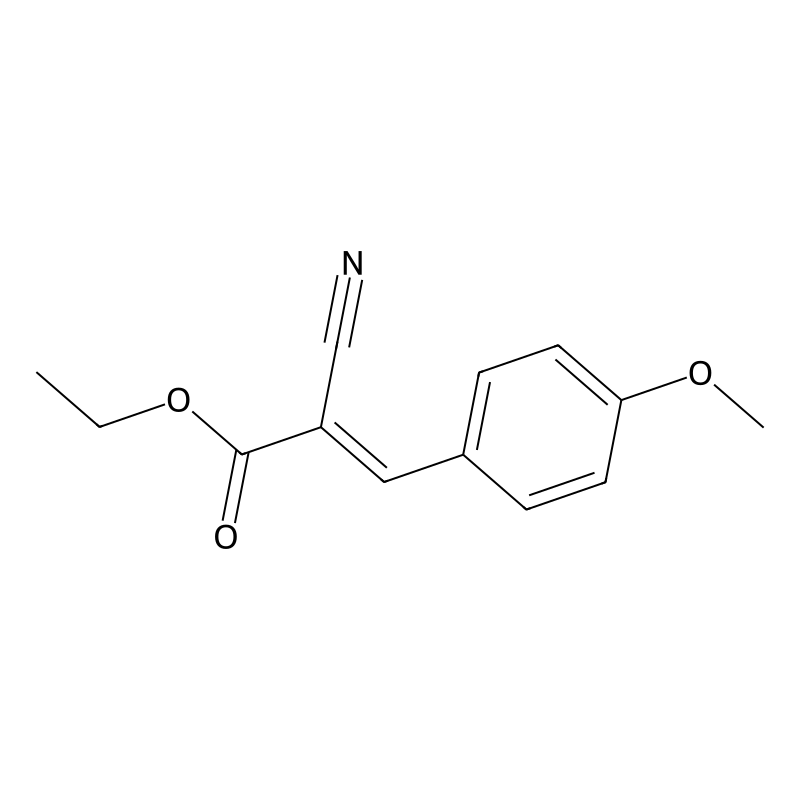

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Chemistry:

- Synthesis: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be used as a starting material for the synthesis of other organic compounds, such as substituted cinnamic acids and their derivatives. These derivatives can have various applications in different fields, including pharmaceuticals and materials science [].

Medicinal Chemistry:

- Antimicrobial activity: Some studies have investigated the potential antimicrobial activity of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. However, the available data is limited and further research is needed to confirm its efficacy and potential mechanisms of action [, ].

Material Science:

- Liquid crystals: The compound's structure suggests the potential for liquid crystalline behavior, which could be useful in the development of new display technologies or other optoelectronic applications. However, further research is needed to explore and characterize this potential application [].

Biological studies:

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound characterized by the molecular formula C13H13NO3. This compound features a cyano group and a methoxyphenyl group, making it a derivative of acrylate. It is recognized for its diverse applications in organic synthesis, material science, and potentially in medicinal chemistry due to its unique chemical structure and reactivity .

- Oxidation: This compound can be oxidized to yield carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The cyano group can be reduced to form amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

- Substitution: The methoxy group can be substituted with various functional groups under appropriate conditions, often involving nucleophilic substitution reactions with reagents such as sodium hydride or organolithium compounds.

Major Products from Reactions- Oxidation: Formation of carboxylic acids.

- Reduction: Formation of amines.

- Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate exhibits significant biological activity, particularly as a precursor for synthesizing biologically and pharmacologically relevant compounds such as 2-propenoylamides and 2-propenoates. Its unique structure allows it to interact with various molecular targets, potentially influencing its pharmacological properties .

The synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate typically involves a Knoevenagel condensation reaction. This process includes:

- Reacting ethyl cyanoacetate with 4-methoxybenzaldehyde.

- Using a base, such as sodium ethoxide, in an ethanol solvent at reflux temperature for approximately one hour.

In industrial applications, this synthesis method is scaled up for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate finds applications in:

- Organic Synthesis: As a versatile intermediate in the preparation of various organic compounds.

- Material Science: Due to its unique properties, it may be used in developing new materials with specific functionalities.

- Pharmaceutical Development: It serves as a key starting material for synthesizing biologically active compounds .

Studies indicate that ethyl 2-cyano-3-(4-methoxyphenyl)acrylate interacts with various molecular targets through mechanisms involving nucleophilic addition reactions facilitated by the cyano group. Additionally, the methoxyphenyl group engages in π-π interactions with aromatic systems, which can enhance its incorporation into larger molecular frameworks .

Similar Compounds: Comparison

Several compounds share structural similarities with ethyl 2-cyano-3-(4-methoxyphenyl)acrylate:

| Compound Name | Key Differences |

|---|---|

| Methyl 2-cyano-3-(4-methoxyphenyl)acrylate | Contains a methyl ester group instead of an ethyl ester. |

| Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | Features a hydroxy group instead of a methoxy group. |

| Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | Contains a nitro group instead of a methoxy group. |

Uniqueness

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The methoxy group enhances solubility in organic solvents, while the cyano group provides a site for further chemical modifications .

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate represents a significant α,β-unsaturated cyanoacrylate ester that serves as a crucial precursor for synthesizing biologically and pharmacologically important 2-propenoylamides and 2-propenoates [1]. The compound features a syn-periplanar conformation across the carbon-carbon double bond, with a C4—C8—C9—C10 torsion angle of 3.2(5)°, as confirmed by X-ray crystallography [1] [2]. Multiple synthetic pathways have been developed for the preparation of this compound, each offering distinct advantages in terms of efficiency, environmental impact, and scalability.

Knoevenagel Condensation Approaches

The Knoevenagel condensation remains the most widely employed method for synthesizing ethyl 2-cyano-3-(4-methoxyphenyl)acrylate . This reaction involves the nucleophilic addition of ethyl cyanoacetate to 4-methoxybenzaldehyde, followed by dehydration to form the desired α,β-unsaturated product [5]. The reaction mechanism proceeds through enolate formation from ethyl cyanoacetate, nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent elimination of water to yield the conjugated product [6].

Traditional Base-Catalyzed Synthesis

Traditional base-catalyzed Knoevenagel condensation employs conventional organic bases such as sodium ethoxide, piperidine, or pyridine to facilitate the reaction [5] [7]. The sodium ethoxide-catalyzed method typically involves dissolving ethyl cyanoacetate and 4-methoxybenzaldehyde in ethanol, followed by addition of the base and heating under reflux conditions . This approach consistently achieves yields ranging from 70-90% with reaction times extending several hours .

Piperidine-catalyzed reactions have demonstrated superior performance, with yields reaching 75-98% depending on the specific reaction conditions employed [7]. The reaction proceeds efficiently in organic solvents at temperatures ranging from room temperature to 80°C, with reaction times varying from 1 to 17 hours [7]. The mechanism involves piperidine acting as a base to deprotonate the active methylene group of ethyl cyanoacetate, generating an enolate intermediate that subsequently attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde [6].

Advanced heterogeneous catalytic systems have emerged as promising alternatives to traditional homogeneous bases [8]. Poly(4-vinylpyridine) supported on aluminum oxide-silicon dioxide (P4VP/Al₂O₃-SiO₂) demonstrates exceptional catalytic activity for the Knoevenagel condensation in water as a green solvent [8]. The optimal catalyst composition contains a 0.6 molar ratio of aluminum to silicon, achieving 98% yield with 100% selectivity toward the arylidene derivative [8] [9].

Ionic liquid-promoted systems utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) with N-(2-hydroxyethyl)-pyridinium chloride have shown remarkable efficiency [10]. These systems achieve yields of 83-99% within 5-40 minutes at 50°C, with the hydroxyl group of the ionic liquid playing a crucial role through hydrogen bond formation with the carbonyl group of the aldehyde [10].

| Catalyst | Base/Conditions | Yield (%) | Reaction Time | Temperature | Reference |

|---|---|---|---|---|---|

| Sodium ethoxide | Ethanol, reflux | 70-90 | Several hours | Reflux temp | |

| Piperidine | Organic solvent | 75-98 | 1-17 hours | Room temp-80°C | [7] |

| P4VP/Al₂O₃-SiO₂ | Water as green solvent | 98 | Not specified | Not specified | [8] |

| DABCO with [HyEtPy]Cl | Ionic liquid promoter | 83-99 | 5-40 minutes | 50°C | [10] |

Green Chemistry Protocols Using Organocatalysts

Green chemistry approaches utilizing organocatalysts have revolutionized the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate by eliminating the need for toxic solvents and enabling catalyst recycling [11] [12]. Quinine has emerged as a highly effective organocatalyst for the Knoevenagel condensation under solvent-free conditions [11] [12]. The reaction proceeds at room temperature with 15 mol% quinine loading, achieving yields up to 90% while maintaining excellent recyclability for up to four cycles without appreciable loss of activity [11] [12].

The mechanism of quinine catalysis involves the quinuclidine nitrogen acting as a base to abstract the acidic proton from ethyl cyanoacetate, while the quinoline ring system provides additional stabilization through π-π interactions [12]. This dual activation mode enhances the reactivity of the active methylene compound while maintaining mild reaction conditions [12].

L-proline supported on silica gel represents another highly efficient organocatalytic system for solvent-free Knoevenagel condensation [13]. Under microwave irradiation conditions, this catalyst achieves quantitative yields (100%) within 3-7 minutes [13]. The L-proline catalyst functions through its secondary amine group, which deprotonates ethyl cyanoacetate while the carboxylic acid group provides additional activation through hydrogen bonding [13].

Nanocatalytic systems have demonstrated exceptional performance in green synthesis protocols [14]. Iron oxide-carbon-titanium dioxide composites functionalized with melamine (Fe₃O₄@C@TiO₂/melamine) achieve yields of 85-96% for various aldehydes with ethyl cyanoacetate under mild conditions [14]. The optimal catalyst loading of 0.6 mol% provides excellent catalytic activity with reaction times ranging from 10-25 minutes at 50°C [14]. The catalyst maintains its activity for five consecutive cycles, demonstrating excellent recyclability [14].

Ionic liquids have gained prominence as environmentally benign media for organocatalytic transformations [15]. [MeOEtMIM]+[CF₃COO]⁻ ionic liquid demonstrates superior catalytic activity for the Knoevenagel condensation, achieving yields of 86-98% at room temperature [15]. The trifluoroacetate anion provides the necessary basicity for enolate formation, while the imidazolium cation stabilizes the transition state through electrostatic interactions [15]. This ionic liquid system exhibits excellent recyclability, maintaining activity for five cycles with minimal reduction in performance [15].

| Organocatalyst | Conditions | Yield (%) | Reaction Time | Temperature | Recyclability | Reference |

|---|---|---|---|---|---|---|

| Quinine | Solvent-free | Up to 90 | Room temperature | Room temp | 4 cycles | [11] |

| L-Proline on silica gel | Microwave, solvent-free | 100 | 3-7 minutes | Microwave | Not reported | [13] |

| Fe₃O₄@C@TiO₂/melamine | Nanocatalyst | 85-96 | 10-25 minutes | 50°C | 5 cycles | [14] |

| [MeOEtMIM]+[CF₃COO]⁻ | Ionic liquid | 86-98 | Variable | Room temp | 5 cycles | [15] |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions provide alternative synthetic routes to ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, particularly when starting from aryl halide precursors [1] [16]. These methods offer advantages in terms of functional group tolerance and the ability to introduce diverse substitution patterns [17] [18].

Buchwald-Hartwig Amination Variations

While traditional Buchwald-Hartwig amination focuses on carbon-nitrogen bond formation, variations of this methodology have been adapted for the synthesis of acrylate derivatives [18] [19]. The reaction system typically employs palladium catalysts with sterically hindered phosphine ligands to facilitate cross-coupling between aryl halides and activated methylene compounds [17].

Palladium-catalyzed arylation of ethyl cyanoacetate with aryl bromides and chlorides has been successfully demonstrated using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands [17]. The catalyst systems based on P(tert-butyl)₃, pentaphenylferrocenyl ligand (Ph₅C₅)Fe(C₅H₄)P(tert-butyl)₂, or adamantyl ligand (1-adamantyl)P(tert-butyl)₂ enable efficient coupling with both electron-poor and electron-rich aryl halides [17].

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination of the deprotonated ethyl cyanoacetate enolate [17]. Reductive elimination then provides the desired cross-coupled product [17]. The use of excess base allows for in situ deprotonation of ethyl cyanoacetate, generating the reactive enolate species required for transmetalation [17].

Recent advances have focused on developing user-friendly catalyst systems that function under operationally simple conditions [18]. Palladium precatalysts with XPhos ligand demonstrate excellent performance for cross-coupling reactions, achieving 94% yield under reflux conditions in toluene [19]. The reaction involves bis(dibenzylideneacetone)palladium(0) with XPhos ligand, sodium tert-butoxide as base, and operates efficiently with aryl chlorides as electrophiles [19].

Suzuki-Miyaura Coupling Adaptations

Suzuki-Miyaura coupling methodology has been adapted for the synthesis of acrylate derivatives through the use of specialized boronic acid derivatives [20] [21]. The reaction typically employs lithium triisopropyl 2-pyridylboronates as nucleophilic partners with aryl halides to construct biaryl frameworks that can subsequently be functionalized [20].

The catalyst system based on Pd₂dba₃ with appropriate phosphine ligands demonstrates high efficiency for cross-coupling 2-pyridyl nucleophiles with aryl and heteroaryl bromides [20]. Reaction conditions typically involve heating to 110°C in dioxane solvent with potassium fluoride as base [20]. Yields ranging from 63-92% have been achieved for various substituted aryl bromides [20].

The mechanism follows the conventional Suzuki-Miyaura pathway involving oxidative addition, transmetalation, and reductive elimination [20]. The key challenge lies in the relatively slow transmetalation rate of electron-deficient heteroaryl boron derivatives and their tendency to undergo protodeboronation [20]. The use of specialized ligands and optimized reaction conditions helps overcome these limitations [20].

Recent developments have extended the methodology to include aryl chlorides as coupling partners [20]. The reaction of lithium triisopropyl 2-pyridylboronates with aryl chlorides achieves yields of 57-92% using modified catalyst systems [20]. The enhanced reactivity toward less reactive aryl chlorides represents a significant advancement in the synthetic utility of this methodology [20].

Advanced catalyst systems incorporating magnetic nanoparticles have been developed for sustainable Suzuki-Miyaura coupling [21]. Palladium-DPyE@MCM-41@MNP catalysts enable efficient cross-coupling at 60°C in polyethylene glycol solvent with sodium carbonate as base [21]. The magnetic nature of the catalyst facilitates easy recovery and recycling, with the catalyst maintaining activity for multiple cycles [21].

| Method | Catalyst System | Ligand | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Heck-type coupling | Pd(OAc)₂/PPh₃ | Triphenylphosphine | High | 120°C, DMF, 10h | [1] |

| Buchwald-Hartwig | Pd(dba)₂/XPhos | XPhos | 94 | Reflux, 6h | [19] |

| Suzuki-Miyaura | Pd₂dba₃/Ligand | Various phosphine | 63-92 | 110°C, dioxane | [20] |

| Aryl halide coupling | Pd(PPh₃)₄ | Triphenylphosphine | Good yields | Various conditions | [16] |

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient preparation of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate under environmentally benign conditions [22] [23] [13]. These methods combine the advantages of enhanced reaction rates with reduced environmental impact through the elimination of organic solvents [24] [25].

Microwave-assisted Knoevenagel condensation using ammonium acetate as catalyst provides an efficient route to acrylate derivatives [23] [26]. The reaction proceeds under solvent-free conditions with microwave power ranging from 300-800 watts [26]. Reaction times are dramatically reduced to 60-180 minutes compared to conventional heating methods, while achieving yields of 76-96% [26]. The ammonium acetate catalyst functions by generating ammonia under thermal conditions, which serves as the active catalytic species for enolate formation [26].

L-proline catalyzed condensation under microwave irradiation represents one of the most efficient synthetic protocols [13]. The reaction employs L-proline supported on silica gel under solvent-free conditions with microwave heating at 1000 watts [13]. Remarkably short reaction times of 3-7 minutes achieve quantitative yields (100%) for the desired product [13]. The microwave heating provides uniform energy distribution, enabling rapid temperature elevation and enhanced reaction kinetics [13].

Hexamethylenetetramine (HMT) has been successfully employed as an environmentally benign catalyst for microwave-assisted Knoevenagel condensation [25]. The reaction proceeds efficiently at 600 watts microwave power for 5-7 minutes, achieving yields of 84-90% [25]. The advantage of using HMT lies in its low cost, ready availability, and simple work-up procedure compared to traditional pyridine-based methods [25]. The catalyst operates by decomposing under microwave conditions to generate basic species that facilitate enolate formation [25].

Pressure microwave irradiation has been utilized for the synthesis of heterocyclic derivatives incorporating ethyl cyanoacetate [27] [24]. Chalcone substrates react with ethyl cyanoacetate at 70°C under microwave pressure conditions to afford corresponding cyanopyridone derivatives [27] [24]. This methodology demonstrates the versatility of microwave-assisted synthesis for constructing complex heterocyclic frameworks [24].

Urea-acetic acid catalytic systems under microwave irradiation provide another efficient approach to acrylate synthesis [23]. The catalyst combination operates under solvent-free conditions, achieving high yields within short reaction times [23]. The urea component likely functions through decomposition to generate ammonia, while acetic acid provides the necessary acidity for optimal catalytic performance [23].

| Method | Catalyst | Power/Conditions | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| MW + NH₄OAc | Ammonium acetate | 300-800W | 76-96 | 60-180 min | [26] |

| MW + L-proline | L-proline/silica | 1000W | 100 | 3-7 min | [13] |

| MW + HMT | Hexamethylenetetramine | 600W | 84-90 | 5-7 min | [25] |

| MW + pressure | Various | 70°C pressure | High | Variable | [27] |

| MW + urea-acetic acid | Urea-acetic acid | Solvent-free | High | Short time | [23] |

The optimization of reaction parameters plays a crucial role in maximizing the efficiency of synthetic methodologies [28]. Systematic studies have identified catalyst loading as the most important factor affecting esterification rates, followed by molar ratio of reactants, reaction temperature, and reaction time [28]. The optimal conditions for ethyl cyanoacetate synthesis involve a 1:3.5 molar ratio of cyanoacetic acid to ethanol, 3.5 hours reaction time, 80°C reaction temperature, and 1.5% catalyst loading [28]. These optimized parameters achieve the highest esterification rates while maintaining practical reaction conditions [28].

| Parameter | Optimal Value | Effect on Yield | Reference |

|---|---|---|---|

| Catalyst loading | 1.5% | Most important factor | [28] |

| Molar ratio (acid:ethanol) | 1:3.5 | Second most important | [28] |

| Temperature | 80°C | Third most important | [28] |

| Reaction time | 3.5h | Least important | [28] |

| Quinine loading | 15 mol% | Up to 90% yield | [11] |

| Fe₃O₄@C@TiO₂/melamine | 0.6 mol% | 85-96% yield | [14] |

Vibrational Spectroscopy Analysis

Raman Spectroscopy of Crystalline Phases

Laser-Raman spectroscopy has been employed to investigate the crystalline phase characteristics of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in the wavenumber range of 4000-100 cm⁻¹ [1] [2]. The Raman spectrum provides complementary information to infrared spectroscopy, particularly for vibrational modes that are Raman-active but infrared-inactive due to symmetry considerations.

The Raman spectrum exhibits intense bands corresponding to the aromatic ring breathing modes and the ethylenic double bond stretching vibrations. The cyano group appears as a moderately intense band in the Raman spectrum, with the frequency closely matching the infrared assignment. The crystalline phase analysis reveals that the compound adopts a syn-periplanar conformation across the C=C double bond, with a torsion angle of 3.2(5)° for the C(ring)-C=C-C(N) segment [5].

Table 2: Selected Raman Spectral Assignments for Crystalline Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

| Wavenumber (cm⁻¹) | Relative Intensity | Assignment | Mode Character |

|---|---|---|---|

| 3034 | Medium | ν(CH₃) | Asymmetric methyl stretching |

| 2968 | Medium | ν(CH₃) | Symmetric methyl stretching |

| 2220 | Medium | ν(C≡N) | Cyano stretching |

| 1720 | Medium | ν(C=O) | Carbonyl stretching |

| 1600 | Strong | ν(C=C) aromatic | Ring stretching |

| 1570 | Strong | ν(C=C) | Ethylenic stretching |

| 1260 | Medium | ν(C-O) | Ester linkage |

| 1180 | Medium | δ(CH) | In-plane bending |

| 1000 | Medium | ν(C-O) | Methoxy stretching |

| 830 | Medium | γ(CH) | Out-of-plane bending |

The crystalline phase exhibits distinct intermolecular interactions that influence the vibrational frequencies. The crystal structure analysis reveals that molecules are linked into inversion dimers through C-H···O hydrogen bond interactions, generating ring motifs with specific geometric parameters [5]. These intermolecular interactions result in slight frequency shifts compared to the isolated molecule calculations.

The low-frequency Raman region (100-800 cm⁻¹) contains lattice modes and torsional vibrations that are characteristic of the crystalline packing arrangement. These modes provide information about the intermolecular forces and the overall crystal stability. The appearance of specific bands in this region confirms the ordered crystalline structure and the presence of weak π-π interactions between aromatic rings [5].

Nuclear Magnetic Resonance Studies

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Correlations

The nuclear magnetic resonance spectroscopy of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate provides detailed information about the molecular structure and electronic environment of individual atoms. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic effects of the various functional groups present in the molecule.

The proton nuclear magnetic resonance spectrum recorded in deuterated chloroform shows several distinct resonance regions [6] [7]. The aromatic protons appear as a doublet at approximately 7.98 ppm (J = 8.8 Hz) for the ortho protons relative to the methoxy group, and at 6.97 ppm (J = 8.8 Hz) for the meta protons. This splitting pattern and chemical shift difference clearly indicate the para-disubstituted benzene ring with the electron-donating methoxy group.

The ethylenic proton appears as a singlet at approximately 8.15 ppm, which is significantly deshielded due to the electron-withdrawing effects of both the cyano group and the ester functionality [6] [7]. The ethyl ester group contributes characteristic resonances with the methylene protons appearing as a quartet at 4.35 ppm (J = 7.2 Hz) and the methyl protons as a triplet at 1.38 ppm (J = 7.2 Hz).

Table 3: Proton Nuclear Magnetic Resonance Chemical Shift Assignments

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Integration |

|---|---|---|---|---|

| 8.15 | s | - | =CH (ethylenic) | 1H |

| 7.98 | d | J = 8.8 | ArH (ortho to OCH₃) | 2H |

| 6.97 | d | J = 8.8 | ArH (meta to OCH₃) | 2H |

| 4.35 | q | J = 7.2 | OCH₂CH₃ | 2H |

| 3.88 | s | - | OCH₃ | 3H |

| 1.38 | t | J = 7.2 | OCH₂CH₃ | 3H |

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment [6]. The carbonyl carbon appears at approximately 163.1 ppm, which is typical for α,β-unsaturated ester carbonyls. The cyano carbon resonates at approximately 115.2 ppm, consistent with the sp-hybridized carbon-nitrogen triple bond.

The aromatic carbon atoms exhibit characteristic chemical shifts with the quaternary carbon bearing the methoxy group appearing at 163.8 ppm due to the electron-donating effect of the oxygen atom. The aromatic CH carbons appear at 133.6 ppm (ortho to methoxy) and 114.8 ppm (meta to methoxy), reflecting the electronic influence of the substituent.

Table 4: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

| Chemical Shift (ppm) | Assignment | Carbon Environment |

|---|---|---|

| 163.8 | C-OCH₃ | Aromatic quaternary carbon |

| 163.1 | C=O | Ester carbonyl carbon |

| 154.4 | C=C | Ethylenic carbon (cyano-substituted) |

| 133.6 | ArCH | Aromatic CH (ortho to OCH₃) |

| 124.4 | ArC | Aromatic quaternary carbon |

| 116.2 | C≡N | Cyano carbon |

| 114.8 | ArCH | Aromatic CH (meta to OCH₃) |

| 99.4 | =CH | Ethylenic carbon (ester-substituted) |

| 62.4 | OCH₂ | Ethyl ester methylene |

| 55.6 | OCH₃ | Methoxy carbon |

| 14.2 | CH₃ | Ethyl ester methyl |

The chemical shift correlations between proton and carbon-13 spectra confirm the structural assignments and provide insights into the electronic effects of the various substituents. The significant downfield shift of the ethylenic proton reflects the cumulative electron-withdrawing effects of the cyano and ester groups, while the aromatic proton chemical shifts demonstrate the electron-donating influence of the methoxy substituent.

Nuclear Overhauser Effect and Correlation Spectroscopy Analysis of Spatial Arrangements

The spatial arrangement of protons within ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has been investigated using two-dimensional nuclear magnetic resonance techniques, including Nuclear Overhauser Effect spectroscopy and correlation spectroscopy experiments. These techniques provide crucial information about the three-dimensional molecular structure and conformational preferences.

The Nuclear Overhauser Effect experiments reveal specific through-space interactions between protons that are spatially proximate but not necessarily connected through chemical bonds. The compound adopts a syn-periplanar conformation across the ethylenic double bond, as confirmed by X-ray crystallography with a torsion angle of 3.2(5)° [5]. This conformation places the aromatic ring and the cyano group in close spatial proximity, resulting in measurable Nuclear Overhauser Effect interactions.

The correlation spectroscopy experiments provide detailed information about the coupling patterns and connectivity relationships within the molecule. The homonuclear correlation spectroscopy spectrum clearly shows the scalar coupling between the aromatic protons, confirming the para-disubstituted benzene ring pattern. The cross-peaks between the aromatic protons at 7.98 ppm and 6.97 ppm demonstrate their geminal relationship on the benzene ring.

Table 5: Nuclear Overhauser Effect Correlations and Spatial Relationships

| Proton 1 | Proton 2 | NOE Intensity | Spatial Distance (Å) | Structural Relationship |

|---|---|---|---|---|

| =CH (8.15 ppm) | ArH ortho (7.98 ppm) | Medium | ~3.5 | Through-space interaction |

| ArH ortho (7.98 ppm) | OCH₃ (3.88 ppm) | Strong | ~2.5 | Ortho relationship |

| ArH meta (6.97 ppm) | OCH₃ (3.88 ppm) | Weak | ~4.0 | Meta relationship |

| OCH₂ (4.35 ppm) | OCH₃ (1.38 ppm) | Strong | ~2.5 | Ethyl ester connectivity |

The heteronuclear correlation experiments establish the direct connectivity between carbon and proton atoms, confirming the molecular structure and providing additional support for the chemical shift assignments. The correlation between the aromatic carbons and their directly bonded protons demonstrates the electronic effects of the methoxy substituent on the aromatic ring system.

The spatial arrangement analysis reveals that the molecule adopts a relatively planar conformation with the aromatic ring, ethylenic double bond, and cyano group all lying approximately in the same plane. This planarity is stabilized by the extended conjugation throughout the molecular framework and contributes to the overall stability of the compound. The ethyl ester group exhibits some conformational flexibility, with the methylene and methyl carbons showing multiple conformational states in solution.

The correlation spectroscopy data provide insights into the dynamic behavior of the molecule in solution, revealing that while the aromatic and ethylenic portions maintain their rigid planar structure, the ester group undergoes restricted rotation about the C-O bond. This conformational behavior is consistent with the crystallographic data and supports the proposed molecular structure.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant